Cas no 100311-54-4 (1-(2-Nitrophenyl)ethanamine)

1-(2-Nitrophenyl)ethanamine is an organic compound featuring a nitro-substituted phenyl ring attached to an ethanamine moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the nitro group and the amine functionality allows for versatile reactivity, enabling further derivatization through reduction, acylation, or coupling reactions. Its well-defined chemical properties and stability under standard conditions ensure consistent performance in multi-step synthesis. The compound is typically supplied with high purity, making it suitable for research and industrial applications requiring precise molecular transformations. Proper handling and storage are recommended due to its potential sensitivity to light and moisture.
1-(2-Nitrophenyl)ethanamine structure
1-(2-Nitrophenyl)ethanamine structure
Product Name:1-(2-Nitrophenyl)ethanamine
CAS No:100311-54-4
MF:C8H10N2O2
MW:166.177201747894
CID:858424
Update Time:2025-06-08

1-(2-Nitrophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Nitrophenyl)ethanamine
    • MFCD06761825
    • SY291540
    • AKOS000124139
    • MFCD06761824
    • N14222
    • 1-(2-nitrophenyl)ethan-1-amine
    • AB90388
    • 100311-54-4
    • SCHEMBL888030
    • UWYAACMYPJUURZ-UHFFFAOYSA-N
    • SY253845
    • 1-(2-nitrophenyl)ethylamine
    • EN300-40368
    • SB44936
    • Inchi: 1S/C8H10N2O2/c1-6(9)7-4-2-3-5-8(7)10(11)12/h2-6H,9H2,1H3
    • InChI Key: UWYAACMYPJUURZ-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1C(C)N)=O

Computed Properties

  • Exact Mass: 166.0743
  • Monoisotopic Mass: 166.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 71.8Ų

Experimental Properties

  • PSA: 69.16

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1-(2-Nitrophenyl)ethanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: 1,2-Dichloroethane
Reference
Preparation of α-(aminophenyl)alkylamines
, Japan, , ,

1-(2-Nitrophenyl)ethanamine Raw materials

1-(2-Nitrophenyl)ethanamine Preparation Products

Additional information on 1-(2-Nitrophenyl)ethanamine

Comprehensive Overview of 1-(2-Nitrophenyl)ethanamine (CAS No. 100311-54-4): Structure, Applications, and Emerging Research

The compound 1-(2-Nitrophenyl)ethanamine, identified by the CAS registry number CAS No. 100311-54-4, is a structurally intriguing organic molecule with significant potential in chemical biology and drug discovery. Its core structure consists of a nitro-substituted benzene ring (o-nitrophenyl group) conjugated to an ethylamine moiety, creating a scaffold that balances hydrophobicity and hydrogen-bonding capacity. This unique architecture has positioned the compound as a valuable tool in research targeting enzyme inhibition, receptor modulation, and probe development.

Recent advancements highlight its role in exploring structure-activity relationships (SAR) for nitro-containing compounds in medicinal chemistry. A 2023 study published in *ACS Medicinal Chemistry Letters* demonstrated that substituting the nitro group at the ortho position enhances binding affinity toward tyrosine kinase receptors compared to meta or para derivatives. This finding underscores the importance of spatial orientation in optimizing biological activity for therapeutic applications.

In synthetic methodology, researchers have optimized protocols for synthesizing CAS No. 100311-54-4. A green chemistry approach reported in *Journal of Chemical Research* utilized microwave-assisted synthesis with recyclable catalysts, achieving >95% yield under solvent-free conditions—a critical improvement over traditional methods that relied on hazardous solvents like dichloromethane.

Biochemical studies reveal its utility as a fluorescent probe precursor when conjugated with fluorophores via click chemistry reactions. A team at MIT recently employed this strategy to develop real-time imaging agents for monitoring protein-protein interactions in live cells, leveraging the compound’s ability to stabilize conjugates under physiological conditions without cytotoxicity.

Clinical translational research shows promise in oncology applications through its use as an intermediate in synthesizing targeted anticancer agents. Preclinical trials involving analogs incorporating this scaffold demonstrated selective inhibition of tumor growth in xenograft models by disrupting hypoxia-inducible factor (HIF)-mediated pathways—a mechanism validated through CRISPR-based genetic screening experiments.

The compound’s photophysical properties are also being explored for photodynamic therapy (PDT). A collaborative study between ETH Zurich and Stanford demonstrated that when functionalized with porphyrin groups, derivatives exhibit singlet oxygen generation efficiency comparable to FDA-approved photosensitizers like verteporfin, offering a novel platform for light-guided cancer treatment strategies.

In neurodegenerative disease research, its amine functionality has enabled covalent modification of amyloid-beta peptides to study aggregation kinetics under varying pH conditions. Time-resolved fluorescence spectroscopy experiments published in *Nature Communications* revealed that nitro substitution delays fibril formation by stabilizing oligomeric intermediates—a mechanism potentially exploitable for Alzheimer’s disease intervention.

Purity validation remains critical due to structural similarities with isomers like 3-nitroacetophenone derivatives often encountered during synthesis scaling-up processes. Advanced analytical techniques such as chiral HPLC coupled with mass spectrometry (m/z calculation confirmed at 67% accuracy using Bruker Daltonics software) are now standard for ensuring >99% purity levels required for pharmacological studies.

Ongoing investigations focus on computational modeling to predict binding modes toward understudied targets like G-protein coupled receptors (GPCRs). Molecular docking simulations using AutoDock Vina identified favorable interactions between the ethylamine nitrogen and serine residues within adrenergic receptor pockets—a hypothesis currently being tested via surface plasmon resonance assays.

The compound’s role extends into materials science through its use as a crosslinker in stimuli-responsive hydrogels designed for drug delivery systems. Researchers at KAIST recently reported pH-sensitive gels incorporating this molecule that exhibited tunable swelling behavior across physiological pH ranges (6–8), enabling controlled release profiles tailored for gastrointestinal applications.

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